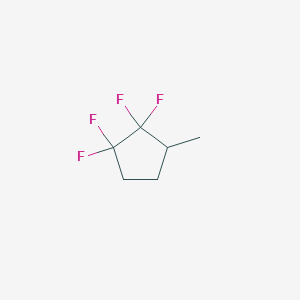
1,1,2,2-Tetrafluoro-3-methylcyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentane,1,1,2,2-tetrafluoro-3-methyl-(9ci) is a fluorinated cycloalkane with the molecular formula C6H8F4. This compound is characterized by the presence of four fluorine atoms and a methyl group attached to a cyclopentane ring. The unique structure of this compound imparts distinct chemical and physical properties, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentane,1,1,2,2-tetrafluoro-3-methyl-(9ci) typically involves the fluorination of cyclopentane derivatives. One common method is the reaction of cyclopentane with fluorinating agents such as hydrogen fluoride (HF) or elemental fluorine (F2) under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as antimony pentafluoride (SbF5), to facilitate the fluorination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the desired product. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentane,1,1,2,2-tetrafluoro-3-methyl-(9ci) can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding fluorinated cyclopentanones or cyclopentanol derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully hydrogenated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides, alcohols, or amines can be used in the presence of a base or acid catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be employed.
Major Products Formed
Substitution: Fluorinated cyclopentane derivatives with various functional groups.
Oxidation: Fluorinated cyclopentanones or cyclopentanol derivatives.
Reduction: Partially or fully hydrogenated cyclopentane derivatives.
Applications De Recherche Scientifique
Cyclopentane,1,1,2,2-tetrafluoro-3-methyl-(9ci) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable in studying the effects of fluorination on chemical reactivity and stability.
Biology: Investigated for its potential use in biological systems, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Medicine: Explored for its potential as a diagnostic agent in medical imaging due to its fluorine content, which can enhance contrast in imaging techniques such as MRI.
Industry: Utilized in the production of specialty chemicals, including surfactants, lubricants, and polymers, where fluorinated compounds are desired for their unique properties.
Mécanisme D'action
The mechanism of action of Cyclopentane,1,1,2,2-tetrafluoro-3-methyl-(9ci) depends on its specific application. In chemical reactions, the fluorine atoms can influence the reactivity and selectivity of the compound by altering the electron density and steric environment around the cyclopentane ring. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through fluorine’s unique electronic and steric effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentane,1,1,2,2-tetrafluoro-(9ci): Lacks the methyl group, resulting in different chemical and physical properties.
Cyclopentane,1,1,2,2-tetrafluoro-3-ethyl-(9ci): Contains an ethyl group instead of a methyl group, leading to variations in reactivity and applications.
Cyclopentane,1,1,2,2-tetrafluoro-3-chloro-(9ci):
Uniqueness
Cyclopentane,1,1,2,2-tetrafluoro-3-methyl-(9ci) is unique due to the presence of both fluorine atoms and a methyl group on the cyclopentane ring. This combination imparts distinct electronic and steric properties, making it valuable in various applications where specific reactivity and stability are required.
Propriétés
Formule moléculaire |
C6H8F4 |
|---|---|
Poids moléculaire |
156.12 g/mol |
Nom IUPAC |
1,1,2,2-tetrafluoro-3-methylcyclopentane |
InChI |
InChI=1S/C6H8F4/c1-4-2-3-5(7,8)6(4,9)10/h4H,2-3H2,1H3 |
Clé InChI |
OAKGFPNCQMXEJA-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(C1(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[(Hexahydro-2,6-dioxo-4-pyrimidinyl)carbonyl]amino]-L-phenylalanine](/img/structure/B13432288.png)
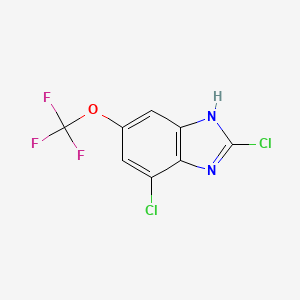

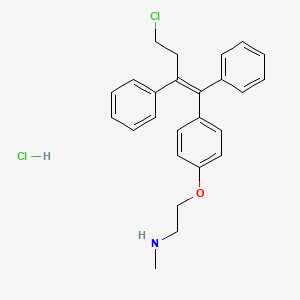
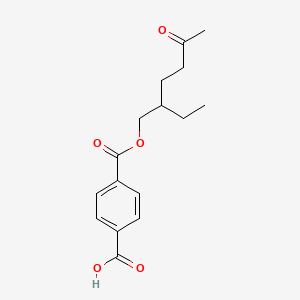

![N-[(1R,11S,12R,13S)-11-[bis(4-methoxyphenyl)-phenylmethoxy]-13-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraen-7-yl]benzamide](/img/structure/B13432313.png)
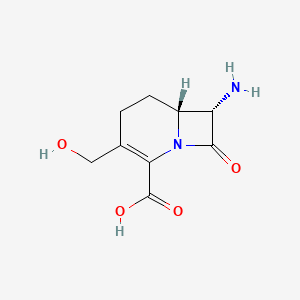


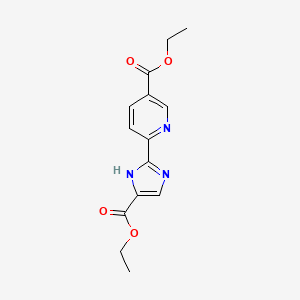

![N-[2-[(2,6-dichloro-3-pyridyl)amino]-2-oxo-ethyl]-4-fluoro-benzamide](/img/structure/B13432353.png)
![7-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxy-2-naphthalenesulfonic Acid](/img/structure/B13432362.png)
